5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate
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Overview
Description
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C9H8ClNO2·ClH·H2O. It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the indoline ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and chloroacetic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Synthetic Route: The 5-chloroindole undergoes a carboxylation reaction with chloroacetic acid to form 5-chloro-2-indolinecarboxylic acid.
Chemical Reactions Analysis
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate can be compared with other similar compounds such as:
5-Chloroindole-2-carboxylic acid: Similar structure but lacks the hydrochloride and hydrate components.
5-Bromo-2-indolinecarboxylic acid: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Indolinecarboxylic acid: Lacks the halogen substituent, resulting in different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and serve as a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2.ClH.H2O/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;;/h1-3,8,11H,4H2,(H,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYPZNQCOGPZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82924-41-2 |
Source
|
Record name | 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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